molecular formula C40H47N5O8 B1353790 Fmoc-pro-pro-pro-pro-pro-OH CAS No. 454693-94-8

Fmoc-pro-pro-pro-pro-pro-OH

Cat. No. B1353790
CAS RN: 454693-94-8
M. Wt: 725.8 g/mol
InChI Key: OPCVUQLIZRCKFZ-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-pro-pro-pro-pro-pro-OH” is a proline derivative . It is a solid compound with the empirical formula C25H26N2O5 and a molecular weight of 434.48 . The compound is commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple cyclic and linear components. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C25H26N2O5 and a molecular weight of 434.48 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Relevant Papers One relevant paper discusses the formation of diketopiperazine (DKP) and associated double-amino-acid deletion impurities during linear solid-phase peptide synthesis (SPPS) of tirzepatide (TZP). The paper identifies that the DKP formation primarily occurred during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .

Scientific Research Applications

Supramolecular Structures and Material Applications

  • Nanoassembly-Incorporated Antibacterial Materials : Utilization of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrates significant advancements in creating antibacterial and anti-inflammatory materials. These nanoassemblies exhibit substantial effects on bacterial morphology and viability, offering a pathway to enhance composite materials for biomedical applications (Schnaider et al., 2019).

  • Supramolecular Gels : Research on supramolecular hydrogels based on Fmoc-functionalized amino acids reveals their potential in the biomedical field due to biocompatible and biodegradable properties. These materials, including FMOC-Lys(FMOC)-OH, serve as weak antimicrobial agents and provide a foundation for developing new antimicrobial and therapeutic applications (Croitoriu et al., 2021).

Peptide Synthesis and Biochemical Applications

  • Hydrogel Formation and Characterization : Studies on Fmoc-protected amino acids, like Fmoc-Phe-OH, have shown their ability to form efficient, stable, and transparent hydrogels. These hydrogels have been used to stabilize fluorescent few-atom silver nanoclusters, demonstrating the utility of Fmoc-modified amino acids in creating functional materials with potential applications in drug delivery and catalysis (Roy and Banerjee, 2011).

  • Chemical Protein Synthesis : The use of Fmoc-masked N-terminal cysteine in peptide thioester segments offers a simplified approach to chemical protein synthesis. This method utilizes the Fmoc group as a temporary protection for the N-terminal cysteinyl peptides, facilitating efficient synthesis by fully convergent and one-pot native chemical ligations (Kar et al., 2020).

Insights into Self-Assembly and Functional Materials

  • Bio-Inspired Building Blocks : Fmoc-modified amino acids and peptides are highlighted for their self-assembly features and application potential across various fields. These bio-inspired building blocks show promise in cell cultivation, optical properties, drug delivery, and therapeutic applications. This area of research underscores the versatility of Fmoc-modified biomolecules in developing functional materials (Tao et al., 2016).

Mechanism of Action

Target of Action

Fmoc-Pro-Pro-Pro-Pro-Pro-OH is a compound that primarily targets amine groups in the process of peptide synthesis . The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is used to temporarily protect the amine groups during peptide synthesis, preventing them from reacting with other parts of the molecule .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the temporary protection of the amine group, allowing for the elongation of the peptide chain without interference from the amine group . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . This pathway involves the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group plays a crucial role in this process by protecting the amine groups and allowing for the controlled addition of amino acids .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By temporarily protecting the amine groups, it allows for the controlled addition of amino acids to the peptide chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine groups . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-pro-pro-pro-pro-pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins involved in peptide bond formation and cleavage. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to temporarily protect the amino group, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, allowing the peptide chain to elongate . Additionally, this compound interacts with proteases and peptidases, which can cleave the peptide bonds, facilitating the study of enzyme-substrate interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of proline-rich proteins, which are involved in cell signaling and structural functions . By interacting with these proteins, this compound can affect cell proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on gene expression can lead to changes in the production of specific proteins, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group provides a hydrophobic environment that facilitates the binding of the compound to hydrophobic pockets in proteins . This interaction can inhibit or activate enzymes, depending on the specific protein target. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The degradation products may have different biochemical properties, which can influence the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function . At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular processes, and induction of apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range can lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by peptidases, which cleave the peptide bonds, releasing individual proline residues . These proline residues can then enter the proline metabolic pathway, contributing to the synthesis of proteins and other biomolecules . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in amino acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on the expression levels of transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, modulating gene expression . Additionally, the compound can be targeted to the mitochondria, influencing cellular metabolism and energy production .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVUQLIZRCKFZ-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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